1-(4-fluorophenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea
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Overview
Description
1-(4-fluorophenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a complex organic compound that features a fluorophenyl group, a pyrazolyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.
Introduction of the pyridinyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridinyl group to the pyrazole ring.
Formation of the urea linkage: This is typically done by reacting the amine group of the pyrazole derivative with an isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-fluorophenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea
- 1-(4-bromophenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea
- 1-(4-methylphenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea
Uniqueness
1-(4-fluorophenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c1-13-11-17(14-3-2-8-20-12-14)23-24(13)10-9-21-18(25)22-16-6-4-15(19)5-7-16/h2-8,11-12H,9-10H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHJLQCJZAGJAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NC2=CC=C(C=C2)F)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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